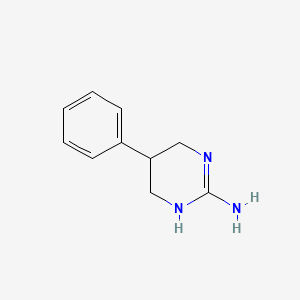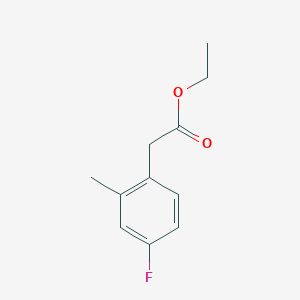
2-(Tert-butoxy)-4-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-4-chloroaniline is an organic compound that features a tert-butoxy group and a chloro group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-4-chloroaniline typically involves the protection of aniline followed by chlorination. One common method is to start with 4-chloroaniline and protect the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature . The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more versatile and sustainable compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-4-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or the aromatic ring.
Deprotection: The tert-butoxy group can be removed under acidic conditions to yield the corresponding aniline derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are effective for removing the tert-butoxy group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Deprotection: The major product is 4-chloroaniline.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-4-chloroaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those requiring specific functional groups for activity.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-4-chloroaniline involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites on the molecule. The chloro group can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butoxy-6-chloropyridine: Similar structure but with a pyridine ring instead of an aniline ring.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the tert-butoxycarbonyl protecting group.
Uniqueness
2-(Tert-butoxy)-4-chloroaniline is unique due to the presence of both a tert-butoxy group and a chloro group on the aniline ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
4-chloro-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3 |
Clave InChI |
UPCIXAREAXTBHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC(=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide](/img/structure/B13062502.png)

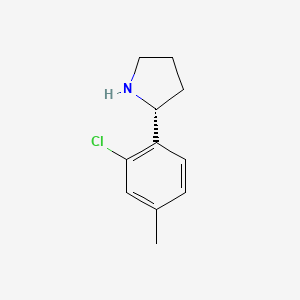
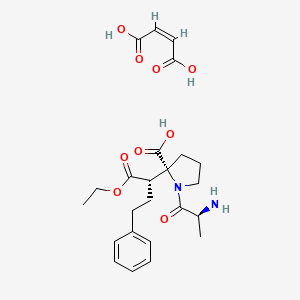



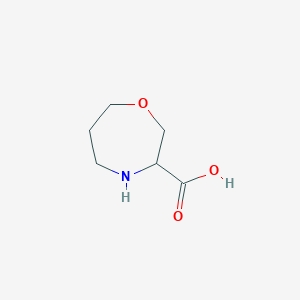
![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)


